(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C9H10BF3O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an ethoxy group at the second position and a trifluoromethyl group at the fourth position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-ethoxy-4-(trifluoromethyl)iodobenzene with bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds . It can also participate in other reactions like oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging and detection.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The primary mechanism of action of (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The trifluoromethyl group enhances the reactivity and stability of the boronic acid, making it a valuable reagent in these reactions .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 2-(Trifluoromethyl)phenylboronic acid
- 4-Methoxyphenylboronic acid
Comparison: (2-Ethoxy-4-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both an ethoxy group and a trifluoromethyl group on the phenyl ring. This combination provides distinct electronic and steric properties, enhancing its reactivity in cross-coupling reactions compared to other similar compounds. The ethoxy group increases solubility, while the trifluoromethyl group improves stability and reactivity .
Properties
IUPAC Name |
[2-ethoxy-4-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O3/c1-2-16-8-5-6(9(11,12)13)3-4-7(8)10(14)15/h3-5,14-15H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIPWPSKZPQBCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)OCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681677 |
Source
|
Record name | [2-Ethoxy-4-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260518-74-8 |
Source
|
Record name | [2-Ethoxy-4-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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